REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][CH:6]=1.[N+:10]([O-])([OH:12])=[O:11]>>[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][C:6]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
80.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)C(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 30 minutes before the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
On completion of addition the reaction
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Type
|
CUSTOM
|
Details
|
was removed from the cold bath
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Type
|
ADDITION
|
Details
|
was poured into ice water (4 L)
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Type
|
STIRRING
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Details
|
After stirring for 10 minutes the solid which
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (500 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in dichloromethane (500 mL) the water
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave an orange solid
|
Type
|
CUSTOM
|
Details
|
The crude material was re-crystallized from IMS (350 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.89 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |